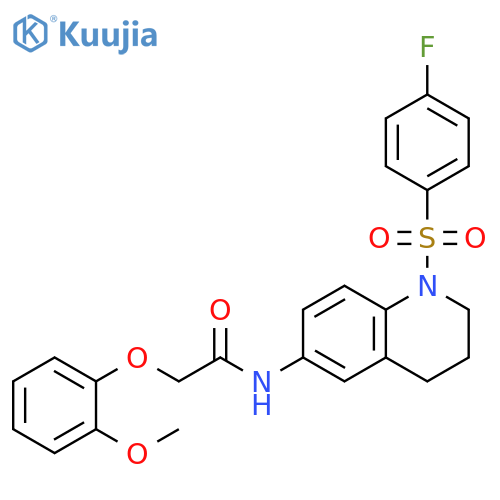

Cas no 946260-09-9 (N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide)

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl]-2-(2-methoxyphenoxy)-

- N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide

-

- インチ: 1S/C24H23FN2O5S/c1-31-22-6-2-3-7-23(22)32-16-24(28)26-19-10-13-21-17(15-19)5-4-14-27(21)33(29,30)20-11-8-18(25)9-12-20/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28)

- InChIKey: KQOILIMVOBSVIP-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=C(F)C=C1)(=O)=O)(=O)COC1=CC=CC=C1OC

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2042-0214-20mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-2mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-4mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-2μmol |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-5μmol |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-25mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-10μmol |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-3mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-40mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2042-0214-50mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide |

946260-09-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide 関連文献

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamideに関する追加情報

Introduction to N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide (CAS No: 946260-09-9)

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 946260-09-9, represents a convergence of advanced structural motifs that are increasingly being explored for their potential therapeutic applications. The molecular architecture of this compound incorporates both halogenated aromatic and heterocyclic systems, which are known for their diverse biological activities and mechanistic versatility.

The core structure of N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide is characterized by a tetrahydroquinoline scaffold, which is a well-documented pharmacophore in drug discovery. Tetrahydroquinoline derivatives have been extensively studied for their roles in modulating various biological pathways, including those involved in neurodegenerative diseases, inflammation, and cancer. The presence of the 4-fluorobenzenesulfonyl group further enhances the compound's pharmacological profile by introducing electronic and steric effects that can influence receptor binding affinity and selectivity.

The amide functional group at the 2-position of the tetrahydroquinoline ring is linked to a 2-methoxyphenoxy moiety, which adds another layer of complexity to the molecule. This aromatic ether moiety is known to contribute to the solubility and metabolic stability of pharmaceutical compounds. The combination of these structural elements suggests that N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide may exhibit unique interactions with biological targets compared to simpler analogs.

In recent years, there has been a surge in research focused on developing novel small molecules that can modulate protein-protein interactions (PPIs) for therapeutic purposes. The tetrahydroquinoline scaffold is particularly relevant in this context, as it has been shown to interact with various protein targets through non-covalent binding mechanisms. The introduction of the 4-fluorobenzenesulfonyl group can enhance binding affinity by improving hydrophobic interactions and electronic complementarity with protein surfaces. Similarly, the 2-methoxyphenoxy group may contribute to favorable interactions through its aromatic system and methoxy substituent.

The potential therapeutic applications of N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide are broad and multifaceted. Preclinical studies have indicated that this compound may have efficacy in conditions such as cancer, where modulation of PPIs can lead to the disruption of tumor growth signaling pathways. Additionally, its structural features suggest potential activity in neurological disorders characterized by aberrant protein aggregation or misfolding. The fluorine atom in the 4-fluorobenzenesulfonyl group also opens up possibilities for further derivatization and optimization to improve pharmacokinetic properties and target specificity.

The synthesis of N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy strong>)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the tetrahydroquinoline core typically involves cyclization reactions followed by functional group modifications to introduce the sulfonyl and phenoxy groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds in the molecule with high efficiency and selectivity.

Evaluation of the pharmacokinetic properties of this compound is crucial for determining its suitability for further development. Studies have shown that fluorinated aromatic compounds often exhibit improved metabolic stability due to the electron-withdrawing nature of fluorine atoms. This can lead to longer half-lives and more consistent drug levels in vivo. Additionally, the solubility profile influenced by the 2-methoxyphenoxy strong>` group can impact oral bioavailability and distribution within the body.

The safety profile of N-1-(

In conclusion,N -1 - (

946260-09-9 (N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide) 関連製品

- 55747-37-0(Benzyl 4-(1H-indol-3-yl)butanoate)

- 866728-01-0(5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)

- 867042-23-7(ethyl 4-(3-methanesulfonamidophenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate)

- 2228292-31-5(2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one)

- 302551-89-9(2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid)

- 67472-79-1(Methyl 3-(4-cyanophenyl)acrylate)

- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)

- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1805471-04-8(2,4-Bis(trifluoromethyl)-3-iodobenzylamine)

- 2248174-54-9((2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid)